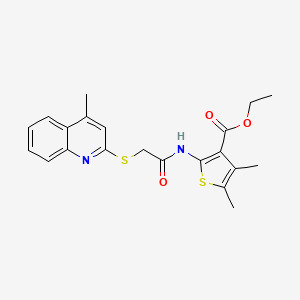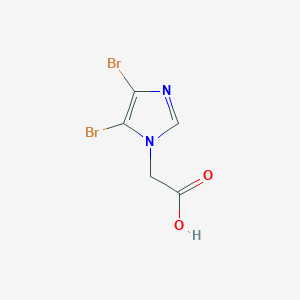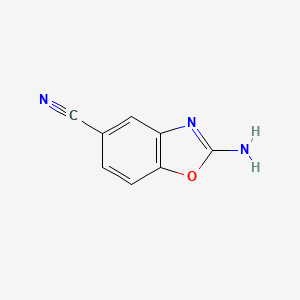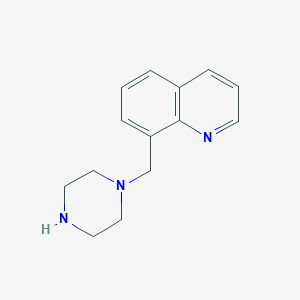![molecular formula C15H10F3N3O B2901942 N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide CAS No. 2034402-32-7](/img/structure/B2901942.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide is a compound that belongs to the class of heterocyclic aromatic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Mécanisme D'action
Target of Action
Compounds with similar structures have been associated with various modes of action againstMycobacterium tuberculosis (Mtb) .
Mode of Action
It’s known that similar compounds can induce apoptosis inp21-checkpoint deficient cells , compared to the p21-proficient cells . As a downstream effector of p53, p21 inhibits the cyclin-dependent kinases (CDKs) and arrests cell cycle progression in response to DNA damage and other environmental stresses .
Biochemical Pathways
Disruption of the p21 checkpoint, which is a target of similar compounds, results in the failure of the cell to arrest, leading to endoreduplication, and ultimately, apoptosis .
Result of Action
The p21-deficient cells show increased chemosensitivity compared with the p21-proficient cells, to a variety of clinically used antineoplastic drugs . This validates the role of checkpoints in determining chemosensitivity. Compounds active in this assay are expected to target tumor cells that lack one or more checkpoints, a hallmark of cancer .
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. For instance, DNA damage and other environmental stresses can trigger the p21 pathway . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the trifluoromethylbenzamide group. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyridine ring. This is followed by the reaction with 3-(trifluoromethyl)benzoyl chloride to introduce the benzamide group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and trifluoromethylbenzamide analogs. These compounds share structural similarities but may differ in their biological activities and applications .
Uniqueness
N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine core and the trifluoromethylbenzamide group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research applications .
Propriétés
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-3-1-2-10(8-11)14(22)20-12-5-7-21-13(9-12)4-6-19-21/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKARDYJQQNGWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2901859.png)


![6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one](/img/structure/B2901863.png)






![5-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2901878.png)

![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)ethyl]acetamide](/img/structure/B2901880.png)
![2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2901881.png)
